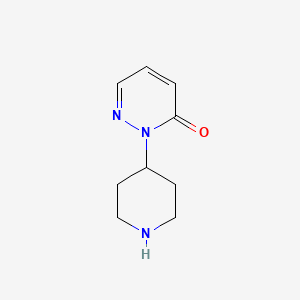

2-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one

Description

2-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one (CAS 630116-56-2) is a bicyclic heterocyclic compound featuring a dihydropyridazinone core fused to a piperidine ring. Its molecular formula is C₉H₁₃N₃O, with a molecular weight of 179.22 g/mol . While physical properties such as melting/boiling points and solubility data remain unreported, its structural simplicity makes it a versatile scaffold for medicinal chemistry, particularly in drug discovery targeting enzymes or receptors.

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-piperidin-4-ylpyridazin-3-one |

InChI |

InChI=1S/C9H13N3O/c13-9-2-1-5-11-12(9)8-3-6-10-7-4-8/h1-2,5,8,10H,3-4,6-7H2 |

InChI Key |

GONFHSRLMQKHTB-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1N2C(=O)C=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-4-yl)-2,3-dihydropyridazin-3-one generally involves the cyclization of hydrazine derivatives with 1,4-dicarbonyl compounds, which form the pyridazinone ring system. A typical synthetic approach includes:

Step 1: Formation of Pyridazinone Core

Hydrazine hydrate reacts with 1,4-dicarbonyl precursors or aroyl propionic acid derivatives under reflux conditions, often in methanol or ethanol as solvents. Sodium acetate may be added to facilitate the reaction and maintain pH stability. The reaction is usually refluxed for 6 hours or more to ensure complete cyclization, yielding 4,5-dihydropyridazin-3-one intermediates.Step 2: Introduction of Piperidin-4-yl Substituent

The key substitution at the 2-position of the pyridazinone ring with a piperidin-4-yl group can be achieved by reacting the pyridazinone intermediate with formaldehyde and a cyclic secondary amine such as piperidine. This step typically involves refluxing the mixture in ethanol for extended periods (e.g., 18 hours), followed by isolation of the product by crystallization from aqueous ethanol.Step 3: Purification

The crude product is purified through recrystallization from suitable solvents such as methanol or ethanol. Additional purification steps can include extraction with chloroform and acid-base washes to remove impurities.

Industrial Production Methods

For large-scale or industrial synthesis, continuous flow reactors are employed to maintain consistent quality and improve yield. Catalysts may be introduced to optimize reaction rates and selectivity. Post-synthesis purification typically involves crystallization and chromatographic techniques to achieve high purity standards required for pharmaceutical applications.

Reaction Conditions Summary Table

| Step | Reaction Components | Solvent | Conditions | Time | Notes |

|---|---|---|---|---|---|

| 1 | Hydrazine hydrate + 1,4-dicarbonyl compound | Methanol/Ethanol | Reflux, pH controlled by sodium acetate | 6 hours | Cyclization to pyridazinone |

| 2 | Pyridazinone intermediate + formaldehyde + piperidine | Ethanol | Reflux | 18 hours | Introduction of piperidin-4-yl substituent |

| 3 | Purification steps | Methanol/Ethanol/Chloroform | Crystallization, extraction | Variable | Removal of impurities |

Mechanistic Insights and Chemical Considerations

- The initial cyclization involves nucleophilic attack by hydrazine nitrogen atoms on carbonyl carbons of 1,4-dicarbonyl compounds, forming the pyridazinone ring.

- The substitution at the 2-position of the pyridazinone ring proceeds via a Mannich-type reaction, where formaldehyde acts as a methylene bridge linking the pyridazinone nitrogen to the piperidine nitrogen.

- Reaction conditions such as solvent choice, temperature, and pH are critical to drive the reactions to completion and minimize side reactions.

Summary Table of Preparation Methods

Final Remarks

The preparation of 2-(piperidin-4-yl)-2,3-dihydropyridazin-3-one is well-documented through classical heterocyclic synthesis methods involving hydrazine-mediated cyclization and Mannich-type substitution. The methods are adaptable for both laboratory-scale and industrial-scale production, with purification protocols ensuring high purity suitable for pharmaceutical research. The compound’s unique structure and pharmacological potential continue to drive interest in optimizing its synthesis and exploring its derivatives for therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

2-piperidin-4-ylpyridazin-3-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazinone.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyridazinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyridazinones, and various substituted derivatives, which can exhibit different pharmacological activities .

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown promise in biological assays for its antimicrobial and anticancer properties.

Medicine: It is being investigated for its potential as an anti-inflammatory and antihypertensive agent.

Industry: The compound is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-piperidin-4-ylpyridazin-3-one involves its interaction with specific molecular targets. It is known to inhibit enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. Additionally, it can modulate ion channels and receptors, contributing to its antihypertensive and analgesic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Modifications: Substituents on the Dihydropyridazinone Ring

6-(3,4-Dimethoxyphenyl)-2-(piperidin-4-yl)pyridazin-3(2H)-one (CAS not provided)

- Structure: Differs by a 3,4-dimethoxyphenyl group at position 6 of the dihydropyridazinone ring .

- Synthesis: Prepared via alkylation of the parent dihydropyridazinone with N-Boc-4-bromopiperidine, yielding 30% after purification .

- Significance : The electron-rich aryl group may enhance binding to hydrophobic pockets in biological targets, such as phosphodiesterases (PDEs), though its potency remains unquantified.

2-{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one (CAS 2097912-06-4)

Piperidine Ring Modifications

2-[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one (CAS 2190365-41-2)

- Structure : Features a cyclobutylpyrimidinyl substituent on the piperidine ring and a 3,5-dimethylpyrazolyl group at position 6 .

3-(Piperidin-4-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one Dihydrochloride (CAS 2097936-06-4)

- Structure: Replaces the dihydropyridazinone with a pyrido-pyrimidinone core .

- Impact: The fused pyrimidinone ring alters electron distribution, possibly enhancing interactions with nucleic acids or ATP-binding pockets.

DMPI and CDFII

- Structures : Piperidinyl-indole derivatives (e.g., DMPI: 3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) .

- Activity : Demonstrated synergy with carbapenems against methicillin-resistant Staphylococcus aureus (MRSA) .

- Contrast : Unlike 2-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one, these compounds exhibit direct antibacterial effects, highlighting the role of aromatic appendages in bioactivity.

Phthalazinone-Based PDE Inhibitors

Key Research Findings

- Synthetic Accessibility : The parent compound’s synthesis is simpler than derivatives requiring multi-step alkylation or coupling (e.g., ’s 30% yield highlights challenges in scaling substituted analogs) .

- Bioactivity Trade-offs : While substitutions (e.g., aryl, heteroaryl) enhance target engagement, they may reduce metabolic stability or increase toxicity .

- Unmet Data Needs : Physical properties (e.g., solubility, logP) for most compounds, including the parent, remain unreported, complicating pharmacokinetic predictions .

Biological Activity

2-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a piperidine ring attached to a dihydropyridazine core, which contributes to its pharmacological potential. Research has indicated that this compound may exhibit antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties.

Structural Characteristics

The unique structural arrangement of 2-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one allows for various interactions with biological targets. The following table summarizes key structural features and their implications for biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one | Dihydropyridazine core; piperidine moiety | Antimicrobial, anticancer, anti-inflammatory |

| 6-(4-Aminophenyl)-2-methyl-4,5-dihydro-pyridazin-3-one | Aminophenyl substitution | Exhibits strong anti-inflammatory properties |

| Benzimidazole derivatives | Heterocyclic structure | Known for various pharmacological activities |

The biological activity of 2-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Inhibition of Inflammatory Pathways : The compound has been shown to inhibit enzymes involved in inflammatory responses, which contributes to its anti-inflammatory effects.

- Modulation of Ion Channels and Receptors : It can interact with ion channels and receptors, which may account for its antihypertensive and analgesic properties.

- Antimicrobial Activity : The compound exhibits promising results in inhibiting bacterial growth, making it a candidate for further investigation in treating infections.

Research Findings

Recent studies have highlighted the potential of 2-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one in various biological assays:

- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against several strains of bacteria and fungi. For instance, it showed effective inhibition against C. auris with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL .

- Anticancer Activity : In vitro studies suggest that this compound may induce apoptosis in cancer cells. Its mechanism involves disruption of cellular membranes and interference with cell cycle progression .

- Anti-inflammatory Effects : Experimental models using carrageenan-induced paw edema have shown that derivatives of this compound exhibit potent anti-inflammatory effects comparable to established drugs like indomethacin .

Case Studies

Several case studies have investigated the pharmacological effects of 2-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one:

- Study on Anti-inflammatory Activity : A study evaluated the efficacy of this compound in reducing paw edema in rats. Results indicated a dose-dependent reduction in inflammation at doses of 20 mg/kg and 40 mg/kg .

- Antimicrobial Efficacy Against C. auris : Another study focused on the antifungal properties of the compound against C. auris, revealing its potential as a treatment option for resistant fungal infections .

Q & A

Q. What methods validate target selectivity in complex biological matrices?

- Methodological Answer :

- Thermal Shift Assays : Measure protein melting shifts (ΔT) to confirm direct binding .

- Chemical Proteomics : Use affinity pulldown with biotinylated probes and identify bound proteins via LC-MS/MS .

- Kinome-Wide Profiling : Utilize kinase inhibitor libraries (e.g., DiscoverX) to rule out off-target inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.